3,5-Dichloro-2-fluoroanisole

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 3,5-Dichloro-2-fluoroanisole often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

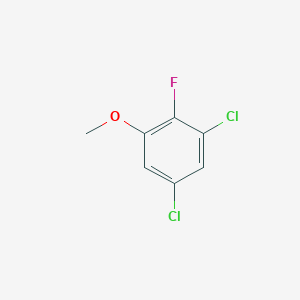

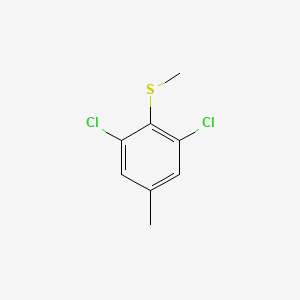

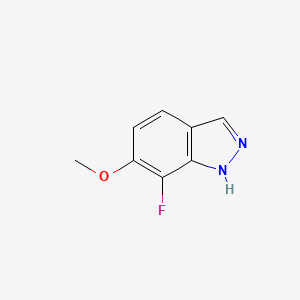

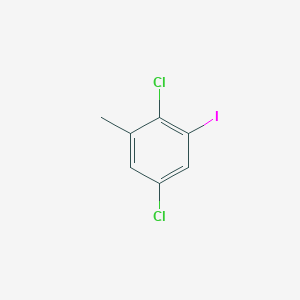

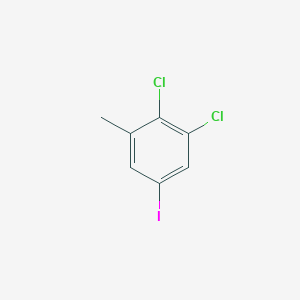

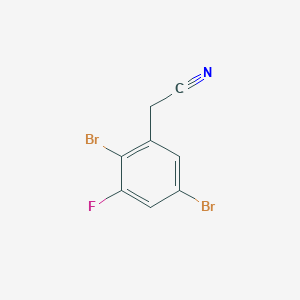

The molecular structure of this compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and one methoxy group attached to it . The molecular formula is C7H5Cl2FO .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of compounds like this compound . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Molecular Structure and Conformational Properties

3,5-Dichloro-2-fluoroanisole, a variant of fluoroanisole, has been a subject of interest due to its intriguing molecular structure and potential for various applications. Notably, studies have highlighted the conformational properties and molecular structure of related compounds like 3-fluoroanisole (3-FA) and 3,5-difluoroanisole (3,5-DFA). These compounds exhibit a planar heavy atom skeleton with varying conformer structures based on the orientation of the O–CH3 bond. The heavy atom skeleton of 3,5-DFA is planar, and it exists as a single conformer of Cs symmetry. On the other hand, 3-FA exists as a mixture of two planar conformers of Cs symmetry, with the syn form (O–CH3 bond oriented toward the fluorine atom) being slightly lower in energy than the anti form (O–CH3 bond oriented away from the fluorine atom). The molecular geometries of these compounds have been meticulously detailed, providing essential insights into their structure and potential for internal rotation and thermodynamic properties in the ideal gas state (Dorofeeva et al., 2006).

Spectroscopic Studies

Further research into the properties of similar compounds, such as 3-chloro-4-fluoroanisole (3C4FA), utilizing resonant two-photon ionization (R2PI) spectroscopy and theoretical calculations, has been conducted. These studies offer valuable information on the effects of conformation and isotopic substitution on the molecular properties of these compounds. The R2PI spectra provide insights into the band origins of the S1 ← S0 electronic transitions of various isotopomers of 3C4FA. Such detailed spectroscopic studies highlight the significance of conformational and isotopic effects on the transition energies, ionization energies, and vibrational frequencies of these compounds, furthering our understanding of their molecular behavior (Yu et al., 2011).

Implications in Material Science

Research on fluorinated compounds like this compound has implications in material science, specifically in the separation and purification of fluoroarenes. Metal-organic frameworks (MOFs) have been proposed as a means to purify mixtures of fluoroarenes, which are challenging due to their nearly identical physical properties. By controlling the interaction of fluoroarenes with coordinatively unsaturated Mg2+ centers within a MOF, it's possible to achieve unprecedented selectivity in separating fluoroarene mixtures. This innovative approach could revolutionize the production of fluoroarenes, suggesting that the structural and interactive properties of compounds like this compound could play a crucial role in advancing material science technologies (Zick et al., 2021).

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZLRYGTJLRCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)